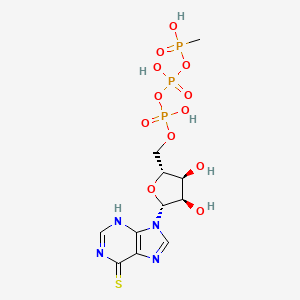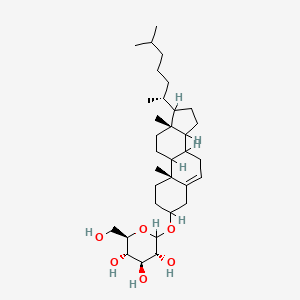![molecular formula C27H22N2O4S B1228503 N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B1228503.png)
N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide is an aromatic amide.
Applications De Recherche Scientifique
Organotin(IV) Carboxylates Synthesis
Organotin(IV) carboxylates based on amide carboxylic acids, including derivatives of 1,3-dioxo-2-benzo[de]isoquinolinyl, have been synthesized and characterized. These compounds demonstrate diverse molecular architectures and are important for understanding the coordination modes and supramolecular structures of organotin carboxylates (Xiao et al., 2013).
Synthesis of Latifine Dimethyl Ether
The synthesis of latifine dimethyl ether involves compounds related to the 1,3-dioxo-2-benzo[de]isoquinolinyl structure. This process demonstrates the potential of these compounds in organic synthesis and medicinal chemistry (Gore & Narasimhan, 1988).
Aggregation Enhanced Emission Studies
Compounds based on 1,8-naphthalimide, including 1,3-dioxo-2-benzo[de]isoquinolinyl derivatives, have been synthesized for studying aggregation-enhanced emission. These studies are significant for understanding photophysical properties in solid-state and nanoaggregate forms, and are crucial in material science and sensor technology (Srivastava et al., 2016).
Solubility Measurement in Supercritical Carbon Dioxide
Research on the solubilities of novel disperse azo dyes, including those with the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl structure, in supercritical carbon dioxide has been conducted. This is relevant for understanding the solubility behavior of complex organic compounds in supercritical fluids, which has applications in industrial dyeing and separation processes (Hojjati et al., 2008).
Development of Fluorescent Chemosensors
A fluorescent chemosensor based on 1,8-Naphthalimide, specifically N-(2-(2-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)hydrazine-1-carbonothioyl)benzamide, has been created for detecting cobalt(II) ions. This research is crucial for developing sensitive methods for trace-level detection of metals in biological and environmental samples (Liu et al., 2019).
Propriétés
Nom du produit |
N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C27H22N2O4S |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C27H22N2O4S/c1-33-20-13-11-19(12-14-20)28(27(32)23-10-4-17-34-23)15-5-16-29-25(30)21-8-2-6-18-7-3-9-22(24(18)21)26(29)31/h2-4,6-14,17H,5,15-16H2,1H3 |
Clé InChI |
UCXWAMKRFSPWCE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CS5 |
SMILES canonique |
COC1=CC=C(C=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CS5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Anilino-2-oxoethyl)thio]butanedioic acid](/img/structure/B1228420.png)




![[(1R,2R,3S,7R,9R,10R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1228428.png)

![N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[3-(4-chlorophenyl)-3-oxopropyl]sulfanyl-5-hydroxypent-2-en-2-yl]formamide;hydrochloride](/img/structure/B1228431.png)



![N-[3-[(3-chlorophenyl)sulfamoyl]-4-methylphenyl]-3-(4-nitrophenyl)-3-oxopropanamide](/img/structure/B1228437.png)

